3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid
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Overview
Description
3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid typically involves the formation of the thiazole ring followed by the introduction of the hydroxypropanoic acid moiety. One common method involves the reaction of 2-chloro-1,3-thiazole with a suitable precursor to introduce the hydroxypropanoic acid group. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-(2-chloro-1,3-thiazol-5-yl)-3-oxopropanoic acid.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-1,3-thiazol-5-yl)methanol
- (2-chloro-5-phenylpyridin-3-yl)methanol
- (5-chloro-2-methoxypyridin-3-yl)methanol
Uniqueness
3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid is unique due to the presence of both the hydroxypropanoic acid and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
1872643-34-9 |
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Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
3-(2-chloro-1,3-thiazol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H6ClNO3S/c7-6-8-2-4(12-6)3(9)1-5(10)11/h2-3,9H,1H2,(H,10,11) |
InChI Key |
JDHSSHGXWHLOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(CC(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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